molecular formula C7H6FNO3 B1441516 (4-Fluoro-2-nitrophenyl)methanol CAS No. 1043416-40-5

(4-Fluoro-2-nitrophenyl)methanol

Cat. No. B1441516
CAS RN: 1043416-40-5
M. Wt: 171.13 g/mol
InChI Key: AYLMINHMFZNILI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .


Molecular Structure Analysis

The molecular weight of “(4-Fluoro-2-nitrophenyl)methanol” is 171.13 . The InChI code for this compound is 1S/C7H6FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 .


Chemical Reactions Analysis

“this compound” is a chemical compound that exhibits diverse applications in scientific research. Its unique structure allows for the synthesis of various derivatives, enabling the study of intricate chemical reactions and the development of novel materials with enhanced properties.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . and should be stored at room temperature .

Scientific Research Applications

1. Crystallographic Studies

(4-Fluoro-2-nitrophenyl)methanol and its derivatives have been examined in crystallographic studies. These studies focus on understanding the molecular structures and bonding, which are crucial for developing advanced materials and pharmaceuticals (Clegg et al., 1999).

2. Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are used as reagents. For example, they have been employed in high-performance liquid chromatography for sensitive detection of amino acids, indicating their utility in biochemical analysis (Watanabe & Imai, 1981).

3. Studies in Organic Chemistry

In organic chemistry, the methanolysis and cyclization of compounds related to this compound have been investigated. These studies provide insights into reaction mechanisms and kinetics, fundamental to developing new synthetic methodologies (Sedlák et al., 2001).

4. Interaction with Alcohols

The interaction of alcohols with compounds similar to this compound has been studied using spectroscopy. This research is significant in understanding molecular interactions and bonding behavior in various chemical systems (Maity et al., 2011).

5. Undergraduate Research and Education

This compound derivatives have been used in undergraduate organic laboratory projects. These projects help students understand multicomponent reactions and environmental-friendly synthesis techniques (Dintzner et al., 2012).

6. Inhibitors in Microbial Studies

Recent studies have shown that (2-nitrophenyl)methanol, a related compound, acts as an inhibitor of PqsD, a key enzyme in Pseudomonas aeruginosa. This has potential applications in developing new anti-infectives (Storz et al., 2014).

Safety and Hazards

The safety information for “(4-Fluoro-2-nitrophenyl)methanol” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

“(4-Fluoro-2-nitrophenyl)methanol” exhibits diverse applications in scientific research. Its unique structure allows for the synthesis of various derivatives, enabling the study of intricate chemical reactions and the development of novel materials with enhanced properties. This suggests that there is potential for further exploration and development of this compound in the future.

Relevant Papers The relevant papers retrieved provide valuable information about the properties and applications of “this compound”. They highlight its potential in scientific research, particularly in the synthesis of various derivatives. They also discuss its role in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that compounds with a similar (2-nitrophenyl)methanol scaffold can inhibit key enzymes involved in signal molecule biosynthesis in cell-to-cell communication . This inhibition can lead to significant changes in the target cells, such as reduced biofilm activity .

Biochemical Pathways

Similar compounds have been shown to influence the cell-to-cell communication pathways in bacteria . By inhibiting key enzymes in these pathways, these compounds can disrupt the normal functioning of the cells and lead to changes in gene expression and behavior .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can provide some insights into its potential bioavailability .

Result of Action

Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to display anti-biofilm activity and a tight-binding mode of action . This suggests that (4-Fluoro-2-nitrophenyl)methanol could potentially have similar effects.

Action Environment

It is known that environmental factors such as ph can significantly affect the activity and stability of similar compounds .

properties

IUPAC Name

(4-fluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLMINHMFZNILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694557
Record name (4-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1043416-40-5
Record name (4-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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